molecular formula C17H18N2O6 B2523099 N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2034518-03-9

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2523099
CAS No.: 2034518-03-9
M. Wt: 346.339
InChI Key: VZJMQBLFSDDCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features both benzodioxole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts such as KOH in ethanol under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide bond would produce an amine.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide is unique due to its combination of benzodioxole and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-13(11-3-4-14-15(8-11)25-10-24-14)5-6-18-16(21)17(22)19-9-12-2-1-7-23-12/h1-4,7-8,13,20H,5-6,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJMQBLFSDDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.